6,8-Dimethyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of a naphthalene ring fused to a quinoline moiety, with carboxylic acid and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . The reaction conditions often include acidic or basic catalysts, and the process may be facilitated by microwave irradiation or other green chemistry techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact . Advanced techniques such as ultrasound-promoted synthesis and photocatalytic synthesis are also employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6,8-Dimethyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The compound’s quinoline moiety can intercalate into DNA, inhibiting replication and transcription processes . Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethyl-2-(5-methylthien-2-yl)quinoline-4-carboxylic acid
- 6,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Uniqueness
6,8-Dimethyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid is unique due to its naphthalene substituent, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H17NO2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
6,8-dimethyl-2-naphthalen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H17NO2/c1-13-9-14(2)21-18(10-13)19(22(24)25)12-20(23-21)17-8-7-15-5-3-4-6-16(15)11-17/h3-12H,1-2H3,(H,24,25) |
InChI Key |
HJMULXBIEXBTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(=O)O)C |
Origin of Product |
United States |
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